molecular formula C20H17FN6 B2719014 N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine CAS No. 946217-95-4

N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine

Cat. No.: B2719014
CAS No.: 946217-95-4
M. Wt: 360.396
InChI Key: LOUCUJSIPGHYIC-UHFFFAOYSA-N
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Description

N4-(2,4-Dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine is a pteridine-based diamino derivative characterized by aromatic substitutions at the N2 and N4 positions. Its molecular formula is C23H20FN5, with an average molecular mass of 385.45 g/mol (monoisotopic mass: 385.1712) . The compound features a 2,4-dimethylphenyl group at N4 and a 3-fluorophenyl group at N2, which influence its electronic and steric properties.

Properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-2-N-(3-fluorophenyl)pteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6/c1-12-6-7-16(13(2)10-12)25-19-17-18(23-9-8-22-17)26-20(27-19)24-15-5-3-4-14(21)11-15/h3-11H,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUCUJSIPGHYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. The starting materials are usually commercially available aromatic amines and pteridine derivatives. The synthetic route may include:

    Nucleophilic Substitution: Aromatic amines react with halogenated pteridine derivatives under basic conditions.

    Condensation Reactions: Formation of the pteridine ring system through cyclization reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Continuous Flow Chemistry: Implementation of continuous flow reactors for large-scale production.

    Automation: Use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into nucleic acids to affect gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (N2/N4) Molecular Weight (g/mol) Notable Features Reference
Target Compound C23H20FN5 N2: 3-Fluorophenyl; N4: 2,4-Dimethylphenyl 385.45 High steric bulk, moderate polarity
N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine C21H19ClN6 N2: 2-Phenylethyl; N4: 3-Chloro-4-methylphenyl 390.88 Chlorine enhances electrophilicity
N4-(2,5-Dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine (CM1001842) C23H20FN5 N2: 4-Fluorophenyl; N4: 2,5-Dimethylphenyl 385.45 Altered substituent positioning
N2-[(2H-1,3-Benzodioxol-5-yl)methyl]-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine (CM1001843) C24H21N5O2 N2: Benzodioxole-methyl; N4: 2,5-Dimethylphenyl 411.46 Oxygen-rich substituent for solubility

Key Observations :

  • Substituent Effects: The target compound’s 3-fluorophenyl group at N2 introduces moderate electron-withdrawing effects, while the 2,4-dimethylphenyl group at N4 enhances hydrophobicity.
  • Positional Isomerism: CM1001842 (N4-2,5-dimethylphenyl vs. N4-2,4-dimethylphenyl) demonstrates how minor positional changes in substituents alter steric interactions without significantly affecting molecular weight .

Functional Analogues in Medicinal Chemistry

Key Observations :

  • Kinase Inhibition Potential: Pyrimidine diamine derivatives (e.g., 3b) achieve moderate synthetic yields (54%) and demonstrate Aurora kinase inhibition, suggesting that the target pteridine diamine could adopt similar mechanisms with optimized substituents .
  • Solubility vs. Activity : Carboxylic acid substituents (e.g., in 3b) enhance aqueous solubility but may reduce membrane permeability compared to the target compound’s hydrophobic methyl/fluorine groups .
  • Safety Profiles : Triazine diamines (e.g., ) carry irritant risks, highlighting the need for rigorous toxicity profiling of the target compound.

Biological Activity

N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine class, which has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in medicinal chemistry, supported by relevant data and research findings.

  • Molecular Formula : C20H17FN6
  • Molecular Weight : 360.4 g/mol
  • CAS Number : 946217-95-4

The structure of this compound features a pteridine core with two distinct aromatic substituents: a 2,4-dimethylphenyl group and a 3-fluorophenyl group. This unique substitution pattern is thought to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes. For instance, it has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis, which is essential for DNA replication and cell proliferation.
  • DNA Interaction : It may also interact with DNA, affecting transcription and replication processes. This interaction can lead to apoptosis in rapidly dividing cells, particularly in cancerous tissues .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against several bacterial strains. Studies suggest that it may inhibit bacterial growth by disrupting essential metabolic pathways .

Case Studies

  • Study on Anticancer Efficacy :
    • A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the inhibition of DHFR and subsequent disruption of folate metabolism .
  • Antimicrobial Testing :
    • In another study focusing on Gram-positive and Gram-negative bacteria, the compound exhibited notable inhibitory effects on bacterial growth at concentrations as low as 10 µg/mL. The findings suggest potential applications in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pteridine derivatives:

Compound NameStructureBiological Activity
N4-(3-fluorophenyl)-N2-methylpteridine-2,4-diamineStructureAnticancer and enzyme inhibition
N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamineStructureAntimicrobial properties

These comparisons highlight the diversity in biological activities among pteridine derivatives based on their structural modifications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis of pteridine derivatives typically involves multi-step reactions, including condensation of substituted anilines with halogenated pteridine precursors. For example, analogous compounds (e.g., pyrimidine diamines) are synthesized via nucleophilic aromatic substitution under reflux in ethanol or THF with acid catalysis (e.g., HCl) .
  • Optimization : Key parameters include:

  • Temperature : Microwave-assisted heating (160°C) improves reaction efficiency and reduces side products .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines.
  • Purification : Precipitation with HCl followed by recrystallization from methanol/ethyl acetate yields high-purity products (HPLC >95%) .
    • Data Example : A structurally similar compound, N4-(2-chlorophenyl)-N2-(3-acetamidophenyl)pyrimidine-2,4-diamine, achieved 70% yield under microwave conditions .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

  • Core Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and aromaticity. For example, 19F^{19}F NMR is essential for verifying fluorine substitution patterns .
  • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight within 5 ppm error .
  • HPLC : Purity ≥95% is standard for pharmacological studies .
    • Case Study : A pyrimidine diamine analog showed diagnostic peaks at δ 7.2–8.1 ppm (1H^1H NMR) and m/z 391.1768 ([M+H]+^+) in HRMS .

Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?

  • Methodology :

  • Enzyme Assays : Test inhibition of kinases (e.g., Aurora kinases) or proteases (e.g., MMPs) at 1–10 µM concentrations using fluorogenic substrates .
  • Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} values compared to reference inhibitors .
    • Data Interpretation : For example, a quinazoline diamine analog exhibited IC50_{50} = 0.12 µM against Aurora kinase, correlating with substituent electronic effects .

Advanced Research Questions

Q. How can contradictory bioactivity data across structural analogs be resolved?

  • Approach :

Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 3-fluorophenyl with 4-carboxyphenyl) and compare inhibitory potencies .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences. For example, a 2-chlorophenyl substituent in a pyrimidine diamine enhanced hydrophobic interactions with kinase ATP pockets .

  • Case Study : Substituting 3-fluorophenyl with 4-carboxyphenyl in a pyrimidine diamine increased solubility but reduced kinase inhibition, highlighting a trade-off between hydrophilicity and binding .

Q. What strategies are effective in improving metabolic stability without compromising target affinity?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to mask polar functionalities, enhancing membrane permeability .
  • Isotope Labeling : Use 14C^{14}C or 3H^{3}H isotopes for pharmacokinetic tracking in rodent models .
    • Data Example : Methylation of a carboxyl group in N4-(2-carboxyphenyl)-N2-(4-carboxyphenyl)pyrimidine-2,4-diamine improved oral bioavailability by 40% in rats .

Q. How can computational methods guide the optimization of pteridine-based inhibitors?

  • Workflow :

Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for substitution .

MD Simulations : Run 100-ns trajectories to assess binding stability in kinase complexes (e.g., using GROMACS) .

  • Application : A pyrrolopyrimidine analog showed 2.5-fold higher affinity after DFT-guided substitution of a methoxy group with fluorine .

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